Glucocerebrosides, Gaucher/'s spleen
Glucocerebrosides, Gaucher/'s spleen
Beta-D-glucosyl-N-(tetracosanoyl)sphingosine is a beta-D-glucosyl-N-acylsphingosine in which the acyl group is specified as tetracosanoyl. It has a role as a mouse metabolite. It is functionally related to a tetracosanoic acid.
Brand Name:
Vulcanchem
CAS No.:
85305-87-9
VCID:
VC0164477
InChI:
InChI=1S/C48H93NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,41-43,45-48,50-51,53-55H,3-34,36,38-40H2,1-2H3,(H,49,52)/b37-35+/t41-,42+,43+,45+,46-,47+,48+/m0/s1
SMILES:
C(C1C(C(C(C(O1)NC(=O)C(CO)N)O)O)O)O
Molecular Formula:
C48H93NO8
Molecular Weight:
812.3 g/mol
Glucocerebrosides, Gaucher/'s spleen
CAS No.: 85305-87-9
Cat. No.: VC0164477
Molecular Formula: C48H93NO8
Molecular Weight: 812.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Beta-D-glucosyl-N-(tetracosanoyl)sphingosine is a beta-D-glucosyl-N-acylsphingosine in which the acyl group is specified as tetracosanoyl. It has a role as a mouse metabolite. It is functionally related to a tetracosanoic acid. |
|---|---|
| CAS No. | 85305-87-9 |
| Molecular Formula | C48H93NO8 |
| Molecular Weight | 812.3 g/mol |
| IUPAC Name | N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide |
| Standard InChI | InChI=1S/C48H93NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,41-43,45-48,50-51,53-55H,3-34,36,38-40H2,1-2H3,(H,49,52)/b37-35+/t41-,42+,43+,45+,46-,47+,48+/m0/s1 |
| Standard InChI Key | POQRWMRXUOPCLD-GZXCKHLVSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
| SMILES | C(C1C(C(C(C(O1)NC(=O)C(CO)N)O)O)O)O |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
| Appearance | Unit:25 mgPurity:98+%Physical solid |
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